molecular formula C11H10N2O2 B132822 1,5-Diaminonaphthalene-2-carboxylic acid CAS No. 152406-23-0

1,5-Diaminonaphthalene-2-carboxylic acid

Cat. No. B132822
M. Wt: 202.21 g/mol
InChI Key: UGBFYQKTFOPJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diaminonaphthalene-2-carboxylic acid, also known as DANC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANC is a fluorescent molecule that has been used in various applications, including biochemical assays, drug discovery, and imaging studies.

Mechanism Of Action

1,5-Diaminonaphthalene-2-carboxylic acid is a fluorescent molecule that emits light upon excitation with a specific wavelength of light. The mechanism of action of 1,5-Diaminonaphthalene-2-carboxylic acid involves the interaction of the molecule with the target molecule of interest. This interaction results in a change in the fluorescence of 1,5-Diaminonaphthalene-2-carboxylic acid, which can be measured and used to study the biological process of interest.

Biochemical And Physiological Effects

1,5-Diaminonaphthalene-2-carboxylic acid has been shown to have minimal biochemical and physiological effects, making it an ideal probe for studying biological processes. It has been demonstrated to be non-toxic and non-carcinogenic, and it does not interfere with the function of the target molecule.

Advantages And Limitations For Lab Experiments

1,5-Diaminonaphthalene-2-carboxylic acid has several advantages for use in lab experiments. It is a highly sensitive probe that can detect small changes in the biological process of interest. It is also relatively easy to use and does not require specialized equipment. However, there are some limitations to the use of 1,5-Diaminonaphthalene-2-carboxylic acid. It is not suitable for use in vivo, and its fluorescence can be affected by environmental factors such as pH and temperature.

Future Directions

There are several future directions for the use of 1,5-Diaminonaphthalene-2-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. 1,5-Diaminonaphthalene-2-carboxylic acid could be used to identify potential drug candidates and to screen for inhibitors of specific enzymes. Another potential application is in the development of new imaging techniques for studying biological processes. 1,5-Diaminonaphthalene-2-carboxylic acid could be used as a fluorescent probe in imaging studies to visualize specific molecules or processes in living cells. Additionally, 1,5-Diaminonaphthalene-2-carboxylic acid could be used in the development of new biosensors for the detection of specific molecules or pathogens. Overall, the unique properties of 1,5-Diaminonaphthalene-2-carboxylic acid make it a valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of 1,5-Diaminonaphthalene-2-carboxylic acid involves the condensation of naphthalene-2,3-dicarboxylic anhydride with hydrazine hydrate. The resulting product is then oxidized to yield 1,5-diaminonaphthalene-2-carboxylic acid. This method has been widely used to produce 1,5-Diaminonaphthalene-2-carboxylic acid with high purity and yield.

Scientific Research Applications

1,5-Diaminonaphthalene-2-carboxylic acid has been extensively used in scientific research, particularly in the field of biochemistry. It has been employed as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme kinetics, and receptor-ligand binding. 1,5-Diaminonaphthalene-2-carboxylic acid has also been used in drug discovery to identify potential drug candidates and to screen for inhibitors of specific enzymes.

properties

CAS RN

152406-23-0

Product Name

1,5-Diaminonaphthalene-2-carboxylic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1,5-diaminonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,12-13H2,(H,14,15)

InChI Key

UGBFYQKTFOPJJB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N

Canonical SMILES

C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N

synonyms

2-Naphthalenecarboxylicacid,1,5-diamino-(9CI)

Origin of Product

United States

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